molecular formula C9H14N4O B10902972 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B10902972
M. Wt: 194.23 g/mol
InChI Key: FEBUUNZNRFRNJZ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The pyrazole ring is known for its versatility and has been widely studied for its biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the reaction while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the piperazine moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its dual functionality, combining the properties of both the pyrazole and piperazine rings. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3

InChI Key

FEBUUNZNRFRNJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCNCC2

Origin of Product

United States

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